(4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride
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Overview
Description
(4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group and a propan-2-ylphenyl group attached to a methanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in the formulation of high-performance products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzaldehyde and 3-propan-2-ylbenzylamine. These intermediates undergo a reductive amination reaction, where the aldehyde group of 4-chlorobenzaldehyde reacts with the amine group of 3-propan-2-ylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanamine
- (3-Propan-2-ylphenyl)methanamine
- (4-Bromophenyl)-(3-propan-2-ylphenyl)methanamine
Uniqueness
Compared to similar compounds, (4-Chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride stands out due to the presence of both chlorophenyl and propan-2-ylphenyl groups. This dual substitution pattern imparts unique chemical and physical properties, such as enhanced reactivity and specific binding affinities, making it particularly useful in specialized applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-propan-2-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-11(2)13-4-3-5-14(10-13)16(18)12-6-8-15(17)9-7-12;/h3-11,16H,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABFYKXVPOYZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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